molecular formula C18H21NO6 B2841369 3-(2-((4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)propanamido)propanoic acid CAS No. 858750-93-3

3-(2-((4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)propanamido)propanoic acid

Cat. No. B2841369
CAS RN: 858750-93-3
M. Wt: 347.367
InChI Key: FOIUZAWYZFWVFS-UHFFFAOYSA-N
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Description

The compound “3-(2-((4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)propanamido)propanoic acid” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .


Synthesis Analysis

The synthesis of coumarin derivatives has been a subject of interest for many organic and pharmaceutical chemists due to their highly valuable biological and pharmaceutical properties . The synthesis methods of coumarin systems have been developed and improved over the years . These methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a coumarin ring, which is a benzopyrone or a benzopyran-2-one according to the IUPAC nomenclature . This oxa-heterocycle is a two-ring system, consisting of a benzene ring fused with an α-pyrone nucleus .


Chemical Reactions Analysis

The chemical reactions involving coumarin derivatives are diverse and depend on the specific functional groups present in the molecule. For instance, a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For instance, the yield of a similar compound was reported to be 0.292 g (56.3%), and its melting point was 268–270°C .

Scientific Research Applications

Synthesis and Reactivity : Research on similar chromene compounds has demonstrated their utility in synthetic chemistry, particularly in the formation of various derivatives through reactions with different reagents. For example, ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates reacted with S-methylisothiosemicarbazide hydroiodide to form triazinones and triazine-diones upon refluxing in different solvents, showcasing the reactivity of chromene derivatives in creating heterocyclic compounds with potential biological activities (Vetyugova et al., 2018).

Medicinal Chemistry and Biological Activity : Chromene derivatives have been explored for their pharmacological potentials, such as cyclooxygenase inhibition, indicating their relevance in drug discovery and development. For instance, N-substituted 2-(2-oxo-2H-chromen-4-yloxy)propanamide derivatives synthesized from 4-hydroxy coumarin showed significant cyclooxygenase (COX) inhibiting properties in vitro, suggesting their utility in designing anti-inflammatory drugs (Rambabu et al., 2012).

Chemical Synthesis and Methodology Development : The development of multicomponent protocols for synthesizing chromene derivatives underscores the versatility of these compounds in chemical synthesis. An efficient method for preparing substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates was developed, highlighting the advantages of using readily accessible materials, mild conditions, and atom economy, which are crucial for sustainable chemistry practices (Komogortsev et al., 2022).

Future Directions

The future directions in the research of coumarin derivatives like “3-(2-((4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)propanamido)propanoic acid” could involve the development of more efficient synthesis methods, exploration of their biological activities, and their potential applications in various fields such as medicinal chemistry, molecular recognition, and materials science .

properties

IUPAC Name

3-[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxypropanoylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO6/c1-4-12-9-16(22)25-17-10(2)14(6-5-13(12)17)24-11(3)18(23)19-8-7-15(20)21/h5-6,9,11H,4,7-8H2,1-3H3,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIUZAWYZFWVFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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